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Get Quote

Welcome to the Technical Support Center. This guide is designed for researchers, scientists,

and drug development professionals who are navigating the complexities of nitrating

substituted benzaldehydes. The nitration of aromatic compounds is a cornerstone of organic

synthesis, yet it is fraught with challenges, primarily due to its highly exothermic nature.[1][2]

Precise temperature control is not merely a suggestion but a critical parameter for ensuring

reaction safety, maximizing yield, and achieving the desired isomeric selectivity.

This document provides in-depth, field-proven insights in a direct question-and-answer format

to address the specific issues you may encounter during your experiments.
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Question: I initiated the nitration of a methoxy-substituted benzaldehyde, and despite using an

ice bath, the internal temperature rapidly increased, leading to the release of brown fumes

(likely NO₂). How can I prevent this thermal runaway?

Answer: A runaway reaction during nitration is a critical safety concern that can lead to violent

decomposition or explosion.[3][4] It typically arises from an imbalance between the rate of heat

generation and the rate of heat removal.[5] Here’s a systematic approach to deconstruct and

solve this issue:

Root Cause Analysis:

Inadequate Pre-cooling: The nitrating mixture (HNO₃/H₂SO₄) itself generates significant heat

upon preparation. If not thoroughly pre-cooled before the substrate is added, the reaction

starts at an elevated temperature.

Rapid Reagent Addition: Adding the benzaldehyde derivative too quickly introduces a large

amount of reactant into the highly reactive acid mixture, causing the reaction rate and heat

generation to overwhelm the cooling system's capacity.[6]

Inefficient Agitation: Poor stirring can create localized "hot spots" where the reaction

proceeds much faster, initiating a runaway that propagates through the mixture.[6]

Substituent Effects: Electron-donating groups (like methoxy, -OCH₃) activate the aromatic

ring, making it more reactive towards electrophilic nitration than unsubstituted benzaldehyde.

This heightened reactivity translates to a more vigorous and exothermic reaction that

requires even stricter temperature control.

Preventative & Corrective Protocol:

Preparation of Nitrating Mixture:

In a three-neck flask equipped with a thermometer and an addition funnel, add the

concentrated sulfuric acid.

Place the flask in an ice-salt bath to achieve temperatures between -15 to -5°C.[7]
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Slowly and carefully add the fuming nitric acid to the sulfuric acid dropwise while

maintaining constant, vigorous stirring. Ensure the temperature of the mixture does not

exceed 10°C during this process.[8][9]

Controlled Substrate Addition:

After preparing the nitrating mixture, ensure it is cooled back down to the target reaction

temperature (typically 0-5°C for activated systems).

Add the substituted benzaldehyde dropwise from the addition funnel at a rate that allows

the internal temperature to be maintained within a narrow range (e.g., ±2°C).[7][8]

Continuous Monitoring:

Continuously monitor the internal temperature of the reaction. An exotherm is expected,

but it should be gradual and controllable.

If the temperature begins to rise uncontrollably, immediately stop the addition of the

benzaldehyde and, if necessary, add small portions of crushed dry ice to the cooling bath

to increase its cooling capacity.

Issue 2: Low Yield of the Desired Nitro-Isomer
Question: My goal was to synthesize 3-nitrobenzaldehyde, but my final yield after work-up was

below 30%. What are the likely causes for such a low yield?

Answer: Low yields in nitration reactions can be attributed to several factors, often related to

incomplete reaction, side reactions, or product loss during work-up.
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Potential Cause Explanation & Corrective Action

Incomplete Reaction

The reaction may not have gone to completion.

Solution: Monitor the reaction's progress using

Thin Layer Chromatography (TLC) or Gas

Chromatography (GC) to ensure the starting

material is fully consumed before quenching the

reaction.[8]

Sub-optimal Temperature

If the temperature is too low, the reaction rate

may be excessively slow, leading to an

incomplete reaction within the allotted time.

Conversely, if the temperature is too high, side

reactions can consume the starting material or

product. Solution: For the meta-directing

benzaldehyde, a temperature range of 5-15°C is

often recommended.[8][10]

Side Reactions (Oxidation)

The aldehyde group is susceptible to oxidation

to a carboxylic acid by nitric acid, especially at

elevated temperatures.[8] This forms

nitrobenzoic acid derivatives, reducing the yield

of the desired nitrobenzaldehyde. Solution:

Strict adherence to the recommended low-

temperature protocol is crucial.[1]

Incorrect Stoichiometry

Using an insufficient amount of the nitrating

agent will result in an incomplete reaction.

Solution: Re-evaluate the molar equivalents of

nitric and sulfuric acids relative to the

benzaldehyde substrate.[8]

Product Loss During Work-up The standard quenching procedure involves

pouring the reaction mixture onto crushed ice,

which causes the product to precipitate.[11][12]

If the product has some solubility in the acidic

aqueous layer, or if it's an oil that doesn't fully

solidify, significant loss can occur. Solution: After

quenching, if precipitation is minimal, perform a

liquid-liquid extraction with a suitable organic
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solvent like dichloromethane (DCM) or ethyl

acetate.[12]

Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the nitration of benzaldehyde, and how do

substituents affect this?

A1: For unsubstituted benzaldehyde, where the meta-isomer is the desired product, a

temperature range of 5–15°C is generally recommended.[10] Maintaining the temperature in

this range provides a reasonable reaction rate while minimizing side reactions like di-nitration

and oxidation.[8]

Substituents on the benzaldehyde ring significantly influence the optimal temperature:

Electron-Donating Groups (e.g., -OH, -OCH₃, -CH₃): These groups activate the ring, making

it more susceptible to electrophilic attack. Consequently, the reaction is more exothermic and

requires lower temperatures, typically in the range of 0–5°C, to control the reaction rate and

prevent side reactions.

Electron-Withdrawing Groups (e.g., -Cl, -Br, another -NO₂): These groups deactivate the

ring, making the reaction slower. While low temperatures are still necessary to prevent side

reactions, slightly higher temperatures within the 10-20°C range might be needed to achieve

a reasonable reaction rate.

Q2: How can I shift the selectivity to favor the formation of the ortho-nitrobenzaldehyde isomer?

A2: While the aldehyde group is electronically a meta-director, the yield of the ortho-isomer can

be increased by modifying the reaction medium.[1] Increasing the concentration of nitric acid

relative to sulfuric acid in the nitrating mixture has been shown to improve the yield of 2-

nitrobenzaldehyde.[5][8] This is thought to be due to a change in the reaction mechanism

where the nitronium ion (NO₂⁺) coordinates with the aldehyde group's oxygen, which then

facilitates a rearrangement that favors substitution at the nearby ortho position.[1][13]

Caution: A higher proportion of nitric acid can increase the reaction's hazard potential, requiring

even more stringent temperature control (e.g., 0-5°C).[8][9]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 13 Tech Support

https://pdf.benchchem.com/1145/Technical_Support_Center_Work_up_Procedures_for_Aromatic_Nitration_Reactions.pdf
https://patents.google.com/patent/US1509412A/en
https://pdf.benchchem.com/41/Technical_Support_Center_Nitration_of_Benzaldehyde_Derivatives.pdf
https://pdf.benchchem.com/90/Improving_the_selectivity_of_nitration_in_benzaldehyde_derivatives.pdf
https://www.aidic.it/cet/14/36/031.pdf
https://pdf.benchchem.com/41/Technical_Support_Center_Nitration_of_Benzaldehyde_Derivatives.pdf
https://pdf.benchchem.com/90/Improving_the_selectivity_of_nitration_in_benzaldehyde_derivatives.pdf
http://www.fedoa.unina.it/12016/1/Thesis_Ph.D._D.Russo.pdf
https://pdf.benchchem.com/41/Technical_Support_Center_Nitration_of_Benzaldehyde_Derivatives.pdf
https://pdf.benchchem.com/1664/A_Technical_Guide_to_the_Synthesis_of_2_Nitrobenzaldehyde_via_Nitration_of_Benzaldehyde.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596680?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Q3: What are the most common by-products, and how can their formation be minimized?

A3: Common by-products include other positional isomers (ortho- and para-nitrobenzaldehyde),

dinitrated products, and the oxidation of the aldehyde group to form benzoic acid derivatives.[8]

To minimize these:

Control Temperature: This is the most critical factor. Maintaining a low and constant

temperature (e.g., 0–15°C) is essential to prevent over-nitration (dinitration) and oxidation.[1]

[8]

Control Reagent Stoichiometry: Use a controlled amount of the nitrating agent to reduce the

likelihood of dinitration.[8]

Monitor Reaction Time: Extended reaction times can lead to the formation of oxidation and

other degradation products.[8]

Q4: What is the standard and safest procedure for quenching a nitration reaction?

A4: The standard procedure is to pour the reaction mixture slowly and carefully onto a large

amount of crushed ice or an ice-water slurry with vigorous stirring.[6][12] This serves two

primary purposes:

Rapid Cooling & Dilution: It instantly cools the exothermic reaction and dilutes the strong

acids, effectively stopping the reaction.[12]

Product Precipitation: For many solid nitroaromatic compounds, the dilution drastically

reduces their solubility, causing the crude product to precipitate, which can then be collected

by vacuum filtration.[12]

Safety Note: Always add the acid mixture to the ice/water, never the other way around. Adding

water to concentrated acid can cause dangerous splashing and a rapid increase in

temperature.

Experimental Protocols & Visual Guides
Protocol 1: Synthesis of meta-Nitrobenzaldehyde
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This protocol is adapted from established laboratory procedures for the preferential synthesis

of the meta-isomer.[8][14]

Preparation of Nitrating Mixture:

In a three-neck flask equipped with a thermometer, an addition funnel, and a magnetic

stirrer, add 89 mL of concentrated H₂SO₄.

Cool the flask in an ice bath.

Slowly add 45 mL of fuming HNO₃ to the sulfuric acid while stirring continuously. Ensure

the temperature is maintained below 10°C.[9]

Nitration:

To the cooled nitrating mixture, add 10.6 g (10.2 mL) of freshly distilled benzaldehyde

dropwise from the addition funnel.

Maintain the internal temperature between 5°C and 15°C throughout the addition, which

may take approximately one hour.[8][14]

Reaction Completion:

After the addition is complete, remove the ice bath and allow the mixture to stir at room

temperature overnight.[8][14]

Work-up and Isolation:

Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with

stirring.[8][14]

Collect the precipitated yellow crude product by vacuum filtration and wash it with cold

water.[8][14]

To remove acidic by-products, dissolve the crude product in a suitable solvent (e.g., 125

mL of tert-butyl methyl ether) and wash with a 5% NaHCO₃ solution.[14]
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Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent using

a rotary evaporator.

Purification:

Recrystallize the solid residue from a toluene/petroleum ether mixture to obtain light yellow

crystals of 3-nitrobenzaldehyde.[14]

Diagrams
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Caption: General experimental workflow for the nitration of benzaldehydes.
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Caption: Decision tree for troubleshooting common nitration issues.

References
Filo. (2025, February 6). Nitration of benzaldehyde. Retrieved from [Link]

IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved

from [Link]

Joshi, S. et al. (2005). Kinetics of Oxidation of Benzyl Alcohol with Dilute Nitric Acid.
Industrial & Engineering Chemistry Research, 44(2), 233-239.

ScienceMadness Discussion Board. (2017, February 3). Benzaldehyde synthesis using

aqueous nitric acid. Retrieved from [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b1596680/docs?utm_src=pdf-body-img#technical-support-center-managing-temperature-control-in-the-nitration-of-substituted-benzaldehydes
https://www.filo.com/chemistry-concepts/nitration-of-benzaldehyde/step-by-step-solution
https://www.icheme.org/media/8505/xicheme-runaway-reaction-hazards-in-processing-organic-nitrocompounds.pdf
https://www.sciencemadness.org/whisper/viewthread.php?tid=63591
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596680?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Andreozzi, R., et al. (2011). Increasing the Yield of 2-Nitrobenzaldehyde During
Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation. Chemical
Engineering Transactions, 26, 23-28.
Kulkarni, A. A., et al. (2009). Continuous Flow Nitration of Benzaldehyde. Organic Process
Research & Development, 13(5), 937-940.

OC-Praktikum. (2006, March). Nitration of benzaldehyde to 3-nitrobenzaldehyde. Retrieved

from [Link]

YouTube. (2024, June 6). Nitration reaction safety. Retrieved from [Link]

Google Patents. (n.d.). US1509412A - Production of meta-nitrobenzaldehyde.

ResearchGate. (2016, October 5). Questions regarding electrophilic nitration of aromatics:

Reagents, Procedures, and Safety? Retrieved from [Link]

Yu, D., et al. (2020).

Gustin, J. L. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.

Retrieved from [Link]

Joshi, S. et al. (2005). Kinetics of Oxidation of Benzyl Alcohol with Dilute Nitric Acid. ACS

Publications. Retrieved from [Link]

YouTube. (2021, December 11). Benzaldehyde synthesis - Oxidation of benzyl alcohol.

Retrieved from [Link]

Google Patents. (n.d.). US2140345A - Controlling temperature of nitration reactions.

National Academic Digital Library of Ethiopia. (2013, November 22). Chemistry, Process

Design, and Safety for the Nitration Industry. Retrieved from [Link]

ResearchGate. (2025, August 7). Continuous Flow Nitration of Benzaldehyde | Request PDF.

Retrieved from [Link]

Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from [Link]

Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved from [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 13 Tech Support

http://www.oc-praktikum.de/nop/en/instructions/pdf/1003_en.pdf
https://www.youtube.com/watch?v=0hXg6w7j8Hk
https://www.researchgate.net/post/Questions_regarding_electrophilic_nitration_of_aromatics_Reagents_Procedures_and_Safety
https://vdocuments.mx/runaway-reaction-hazards-in-processing-organic-nitro-compounds.html
https://pubs.acs.org/doi/abs/10.1021/ie0303911
https://www.youtube.com/watch?v=4Y9-Y_9w-zY
http://nadre.ethernet.edu.et/handle/123456789/4144
https://www.researchgate.net/publication/232778396_Continuous_Flow_Nitration_of_Benzaldehyde
https://www.vapourtec.com/flow-chemistry-resource-center/nitration-reactions/
http://www.orgsyn.org/demo.aspx?prep=CV2P0441
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596680?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dong, Z., et al. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of
Organic Chemistry, 10, 30-52.

Quora. (2018, November 17). Why is nitration done at comparatively low temperatures?

Retrieved from [Link]

Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances.

Retrieved from [Link]

YouTube. (2024, November 11). Why is mononitration of phenol carried out at low

temperatures? Retrieved from [Link]

Gauth. (n.d.). Solved: Benzaldehyde after nitration give (a) o-nitrobenzene (b) p-

nitrobenzene (c) m-nitrobenzene [Chemistry]. Retrieved from [Link]

ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from

[Link]

Taylor, R. (1990).

Filo. (2025, July 4). Explain the nitration of benaldehyde with a chemical equation. Retrieved

from [Link]

PubMed. (2011). Fluorescence quenching studies of nitrated polycyclic aromatic

hydrocarbons. Retrieved from [Link]

The Sarpong Group. (2016, November 22). Quenching of Pyrophoric Materials. Retrieved

from [Link]

fedOA. (n.d.). Safe production of nitrated intermediates of industrial interest using traditional

batch reactors and innovative microdevices. Retrieved from [Link]

ResearchGate. (n.d.). Scheme of aldehyde group assistance in the nitration of

benzaldehyde. Retrieved from [Link]

Chemistry Steps. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic

Aromatic Substitution. Retrieved from [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.quora.com/Why-is-nitration-done-at-comparatively-low-temperatures
https://www.chem.vt.edu/content/dam/chem_vt_edu/safety/Quenching_Reactive_Substances.pdf
https://www.youtube.com/watch?v=9oZ-7w-7f5g
https://www.gauthmath.com/solution/Benzaldehyde-after-nitration-give-a-o-nitrobenzene-b-p-nitrobenzene-c-m-nitrobenzene-1705295240217892
https://www.researchgate.net/publication/342922659_Synthetic_Protocols_for_Aromatic_Nitration_A_Review
https://www.filo.com/chemistry-concepts/explain-the-nitration-of-benaldehyde-with-a-chemical-equation
https://pubmed.ncbi.nlm.nih.gov/21412959/
https://sarpong.chem.berkeley.edu/wp-content/uploads/2016/11/Quenching-of-Pyrophoric-Materials.pdf
http://www.fedoa.unina.it/12239/1/Tesi_Di_Dottorato_Iolanda_Di_Somma.pdf
https://www.researchgate.net/figure/Scheme-of-aldehyde-group-assistance-in-the-nitration-of-benzaldehyde_fig1_342922659
https://www.chemistrysteps.com/nitration-and-sulfonation-of-benzene/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596680?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wikipedia. (n.d.). Nitration. Retrieved from [Link]

Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]

Khan Academy. (n.d.). Nitration. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. vapourtec.com [vapourtec.com]

3. icheme.org [icheme.org]

4. datapdf.com [datapdf.com]

5. aidic.it [aidic.it]

6. pdf.benchchem.com [pdf.benchchem.com]

7. pdf.benchchem.com [pdf.benchchem.com]

8. pdf.benchchem.com [pdf.benchchem.com]

9. pdf.benchchem.com [pdf.benchchem.com]

10. US1509412A - Production of meta-nitrobenzaldehyde - Google Patents
[patents.google.com]

11. nitration of benzaldehyde. | Filo [askfilo.com]

12. pdf.benchchem.com [pdf.benchchem.com]

13. fedoa.unina.it [fedoa.unina.it]

14. Making sure you're not a bot! [oc-praktikum.de]

To cite this document: BenchChem. [Technical Support Center: Managing Temperature
Control in the Nitration of Substituted Benzaldehydes]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1596680/docs#technical-support-center-
managing-temperature-control-in-the-nitration-of-substituted-benzaldehydes]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 13 Tech Support

https://en.wikipedia.org/wiki/Nitration
https://www.chemistrysteps.com/nitration-of-benzene/
https://www.khanacademy.org/science/organic-chemistry/aromatic-compounds/electrophilic-aromatic-substitution/v/nitration
https://www.benchchem.com/product/b1596680?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/90/Improving_the_selectivity_of_nitration_in_benzaldehyde_derivatives.pdf
https://www.vapourtec.com/applications-of-flow-chemistry/nitration/
https://www.icheme.org/media/10339/xiii-paper-36.pdf
https://datapdf.com/runaway-reaction-hazards-in-processing-organic-nitro-compoun.html
https://www.aidic.it/cet/14/36/031.pdf
https://pdf.benchchem.com/1585/Technical_Support_Center_Managing_Exothermic_Reactions_During_Nitration.pdf
https://pdf.benchchem.com/150/Technical_Support_Center_Temperature_Control_in_4_Nitrobenzaldehyde_Synthesis.pdf
https://pdf.benchchem.com/41/Technical_Support_Center_Nitration_of_Benzaldehyde_Derivatives.pdf
https://pdf.benchchem.com/1664/A_Technical_Guide_to_the_Synthesis_of_2_Nitrobenzaldehyde_via_Nitration_of_Benzaldehyde.pdf
https://patents.google.com/patent/US1509412A/en
https://patents.google.com/patent/US1509412A/en
https://askfilo.com/user-question-answers-smart-solutions/nitration-of-benzaldehyde-3232373533313732
https://pdf.benchchem.com/1145/Technical_Support_Center_Work_up_Procedures_for_Aromatic_Nitration_Reactions.pdf
http://www.fedoa.unina.it/12016/1/Thesis_Ph.D._D.Russo.pdf
https://www.oc-praktikum.de/nop/en/instructions/pdf/1003_en.pdf
https://www.benchchem.com/product/b1596680/docs#technical-support-center-managing-temperature-control-in-the-nitration-of-substituted-benzaldehydes
https://www.benchchem.com/product/b1596680/docs#technical-support-center-managing-temperature-control-in-the-nitration-of-substituted-benzaldehydes
https://www.benchchem.com/product/b1596680/docs#technical-support-center-managing-temperature-control-in-the-nitration-of-substituted-benzaldehydes
https://www.benchchem.com/product/b1596680/docs#technical-support-center-managing-temperature-control-in-the-nitration-of-substituted-benzaldehydes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596680?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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